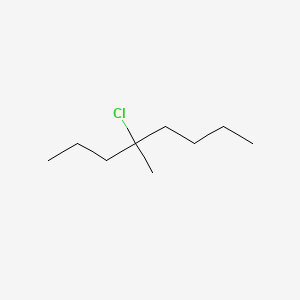

4-Chloro-4-methyloctane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Chloro-4-methyloctane is an organic compound with the molecular formula C9H19Cl. It is a branched alkane with a chlorine atom and a methyl group attached to the fourth carbon of the octane chain. This compound is part of the alkyl halides family, which are known for their reactivity and usefulness in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-4-methyloctane can be synthesized through several methods, including:

Halogenation of Alkanes: One common method involves the free radical chlorination of 4-methyloctane. This reaction typically requires ultraviolet light or heat to initiate the formation of chlorine radicals, which then react with the 4-methyloctane to form this compound.

Grignard Reaction: Another method involves the reaction of 4-methyl-1-octanol with thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) to replace the hydroxyl group with a chlorine atom, forming this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale halogenation processes. These processes are carried out in reactors equipped with UV light sources or heating elements to ensure efficient radical formation and reaction completion.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-4-methyloctane undergoes several types of chemical reactions, including:

Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by a nucleophile such as hydroxide (OH-), cyanide (CN-), or ammonia (NH3).

Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes. For example, treatment with potassium tert-butoxide can lead to the formation of 4-methyl-1-octene.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3). These reactions are typically carried out in polar solvents such as water or ethanol.

Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) or sodium ethoxide (NaOEt) are used in non-polar solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Major Products

Nucleophilic Substitution: Products include alcohols, nitriles, and amines, depending on the nucleophile used.

Elimination Reactions: The major product is 4-methyl-1-octene.

Scientific Research Applications

4-Chloro-4-methyloctane has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Pharmaceutical Research: This compound can be used in the development of new drugs and medicinal compounds.

Material Science: It is used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-chloro-4-methyloctane in chemical reactions involves the formation of a carbocation intermediate during nucleophilic substitution and elimination reactions. The chlorine atom, being a good leaving group, departs from the carbon chain, allowing the nucleophile to attack the positively charged carbon or the base to abstract a proton, leading to the formation of alkenes.

Comparison with Similar Compounds

Similar Compounds

4-Bromo-4-methyloctane: Similar in structure but with a bromine atom instead of chlorine. It has different reactivity due to the larger size and lower electronegativity of bromine.

4-Chloro-4-methylheptane: Similar structure but with one less carbon in the chain, leading to different physical properties and reactivity.

Uniqueness

4-Chloro-4-methyloctane is unique due to its specific branching and the presence of a chlorine atom, which imparts distinct reactivity patterns compared to its analogs. The position of the chlorine and methyl groups on the carbon chain influences its chemical behavior and applications in synthesis.

Biological Activity

4-Chloro-4-methyloctane is an organic compound with significant implications in various biological contexts. Its structure, characterized by a chlorine atom attached to a branched octane chain, influences its chemical behavior and biological interactions. This article delves into the biological activity of this compound, summarizing research findings, potential applications, and safety assessments.

- IUPAC Name : this compound

- Molecular Formula : C9H19Cl

- Molecular Weight : 163.71 g/mol

- LogP : 4.35 (indicating lipophilicity) .

Biological Activity Overview

Research on the biological activity of this compound is limited, but some studies suggest potential applications in various fields such as pharmacology and toxicology. The compound's lipophilicity suggests it may readily penetrate biological membranes, which could influence its bioactivity.

Toxicological Studies

- Acute Toxicity : Initial studies indicate that this compound exhibits moderate acute toxicity in animal models. The exact LD50 values are not well-documented, necessitating further investigation.

- Chronic Exposure : Long-term exposure studies are sparse, but the structural similarity to other chlorinated hydrocarbons raises concerns regarding carcinogenicity and endocrine disruption.

Study on Dermal Absorption

A study assessing the dermal absorption of chlorinated compounds highlighted that similar compounds exhibit varied penetration rates depending on formulation and exposure duration. This suggests that this compound may also have differential absorption characteristics based on its chemical formulation .

Potential Applications

- Industrial Use : Given its structure, this compound may serve as a solvent or intermediate in the synthesis of more complex organic molecules.

- Pharmaceutical Development : The compound's lipophilicity could be advantageous in drug formulation, particularly for transdermal delivery systems.

Safety and Regulatory Status

While specific regulations concerning this compound are not extensively documented, compounds with similar structures often face scrutiny due to potential health risks. Regulatory bodies typically emphasize the need for thorough risk assessments before approving new industrial applications.

Data Table: Comparison of Biological Activities

| Compound | Molecular Weight | LogP | Toxicity Level | Notes |

|---|---|---|---|---|

| This compound | 163.71 g/mol | 4.35 | Moderate | Limited studies available |

| Similar Chlorinated Compounds | Varies | Varies | High | Known carcinogens; regulatory scrutiny |

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing and characterizing 4-Chloro-4-methyloctane with high yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution (e.g., reacting 4-methyloctan-4-ol with HCl in the presence of a catalyst like ZnCl₂). Characterization should include NMR (¹H, ¹³C), IR spectroscopy, and GC-MS to confirm structure and purity. Detailed experimental protocols, including reagent ratios and reaction conditions, must be documented to ensure reproducibility .

Q. Which spectroscopic techniques are most reliable for confirming the identity of this compound?

- Methodological Answer : ¹H NMR is critical for identifying the chloro and methyl substituents (δ ~1.2–1.6 ppm for methyl groups, δ ~3.5–4.0 ppm for CHCl). ¹³C NMR can distinguish quaternary carbons. IR spectroscopy confirms C-Cl stretches (~550–850 cm⁻¹). Journals require full spectral data and interpretation in supporting information .

Q. How should researchers address challenges in purifying this compound from reaction mixtures?

- Methodological Answer : Fractional distillation or column chromatography (using silica gel and non-polar eluents) are effective. Monitor purity via TLC or GC. For persistent impurities, consider recrystallization in hexane/ethyl acetate. Document solvent systems and retention factors to aid replication .

Advanced Research Questions

Q. How can density functional theory (DFT) models be applied to study the electronic structure and reactivity of this compound?

- Methodological Answer : Use hybrid functionals (e.g., B3LYP ) to calculate bond dissociation energies, charge distribution, and reaction pathways. Compare computed vibrational frequencies with experimental IR data to validate models. Advanced studies may incorporate solvent effects via polarizable continuum models (PCM) .

Q. What strategies resolve contradictions in kinetic data for this compound’s hydrolysis or substitution reactions?

- Methodological Answer : Systematically compare reaction conditions (temperature, solvent polarity, nucleophile concentration). Use Arrhenius plots to analyze activation parameters. Employ statistical tools (e.g., ANOVA) to identify outliers. Replicate experiments under controlled conditions and cross-validate with computational kinetics .

Q. How can researchers assess the environmental persistence and toxicity of this compound?

- Methodological Answer : Conduct biodegradation studies (e.g., OECD 301 tests) and measure half-lives in water/soil. Use QSAR (Quantitative Structure-Activity Relationship) models to predict ecotoxicity. Perform systematic literature reviews using EPA strategies (e.g., keyword tagging, exclusion criteria) to identify analogous chloroalkanes’ environmental impacts .

Q. What methodologies enable comparative reactivity studies between this compound and its structural analogs?

- Methodological Answer : Design competition experiments with varying nucleophiles (e.g., comparing SN1/SN2 pathways). Use kinetic isotope effects or Hammett plots to elucidate substituent influences. Reference data from halogenated analogs (e.g., bromo derivatives) to contextualize reactivity trends .

Q. What are best practices for presenting experimental data on this compound in research publications?

- Methodological Answer : Include processed data (e.g., kinetic plots, spectral assignments) in the main text. Raw data (e.g., chromatograms, NMR FIDs) should be archived in supplementary materials. Use tables to summarize yields, spectroscopic peaks, and statistical analyses. Avoid excessive jargon; define specialized terms in figure captions .

Properties

CAS No. |

36903-89-6 |

|---|---|

Molecular Formula |

C9H19Cl |

Molecular Weight |

162.70 g/mol |

IUPAC Name |

4-chloro-4-methyloctane |

InChI |

InChI=1S/C9H19Cl/c1-4-6-8-9(3,10)7-5-2/h4-8H2,1-3H3 |

InChI Key |

UFUKXCKHTRKNJD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C)(CCC)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.